Homoplantaginin

Beschreibung

This compound has been reported in Salvia plebeia, Salvia officinalis, and other organisms with data available.

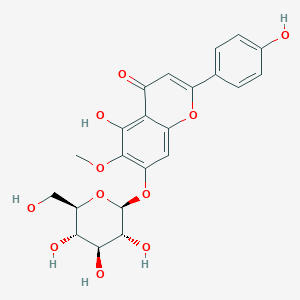

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAFEGUXXHIFT-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415733 | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-84-1 | |

| Record name | Homoplantaginin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoplantaginin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPLANTAGININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homoplantaginin: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of homoplantaginin, a flavonoid glycoside with significant therapeutic potential. It details its primary natural sources and presents a comprehensive, step-by-step protocol for its extraction and isolation. The information is intended to support research and development efforts in pharmacology and natural product chemistry.

Introduction to this compound

This compound (6-methoxy-4',5-dihydroxyflavone-7-O-glucoside) is a bioactive flavonoid glycoside recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[1][2]. It has been shown to protect vascular endothelial cells and has been investigated for its potential in mitigating conditions like atherosclerosis[3][4]. Structurally, its aglycone form is hispidulin[5]. Given its therapeutic promise, efficient methods for its isolation from natural sources are of significant interest to the scientific community.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Lamiaceae and Plantaginaceae families. The most well-documented sources are detailed below.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Common Name(s) | Plant Part(s) Used |

|---|---|---|---|

| Salvia plebeia R. Br. | Lamiaceae | Chan Li Zhi, Common Sage | Whole herb[3][6][7] |

| Plantago asiatica Linnaeus | Plantaginaceae | Asian plantain, Chinese plantain | Leaves[8] |

| Rosmarinus officinalis L. | Lamiaceae | Rosemary | Leaves (as a component in tea)[1] |

Salvia plebeia is frequently cited as a major source from which this compound is extracted for research purposes[4][6].

Isolation and Purification of this compound

The isolation of this compound from plant matrices involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology derived from established procedures for isolating this compound from Salvia plebeia[3].

General Experimental Workflow

The overall process begins with the extraction from dried plant material, followed by a series of purification steps to isolate the target compound.

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for isolating this compound from the dried herbs of Salvia plebeia[3].

Step 1: Preparation of Plant Material

-

Obtain dried whole herbs of Salvia plebeia.

-

Grind the herbs into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Perform reflux extraction on the powdered plant material.

-

First, reflux twice with 60% aqueous ethanol.

-

Subsequently, reflux twice with 95% ethanol.

-

Combine the filtrates from all four extraction cycles.

-

Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the evaporated crude extract in water.

-

Perform successive partitioning of the aqueous suspension with:

-

Petroleum ether (to remove non-polar impurities).

-

n-butanol.

-

-

The fraction of interest for this compound is typically the ethyl acetate fraction, which should be collected after partitioning[3].

Step 4: Column Chromatography

-

Subject the resulting ethyl acetate fraction to polyamide column chromatography (60-80 mesh)[3].

-

Elute the column using a gradient solvent system of methanol (CH₃OH) and water (H₂O).

-

The gradient should range from a low to high concentration of methanol (e.g., starting from a 1:5 ratio of CH₃OH/H₂O and gradually increasing to 100% CH₃OH)[3].

-

Collect the eluted fractions and monitor them using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.

Step 5: Final Purification

-

For higher purity, fractions containing the target compound can be further purified. Techniques like Sephadex LH-20 column chromatography are effective for flavonoid glycoside purification, often using methanol or methanol-water mixtures as the eluent[9][10].

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Summary of Isolation Parameters

The key parameters for the described isolation protocol are summarized in the table below.

Table 2: Key Parameters for this compound Isolation from Salvia plebeia

| Step | Parameter | Specification |

|---|---|---|

| Extraction | Method | Reflux Extraction[3] |

| Solvents | 1. 60% Ethanol (twice) 2. 95% Ethanol (twice)[3] | |

| Partitioning | Initial Suspension | Water[3] |

| Solvents | Petroleum ether, n-butanol[3] | |

| Target Fraction | Ethyl acetate fraction[3] | |

| Chromatography | Stationary Phase | Polyamide (60-80 mesh)[3] |

| Mobile Phase | Gradient of Methanol (CH₃OH) and Water (H₂O)[3] |

| | Elution Gradient | From CH₃OH/H₂O (1:5) to 100% CH₃OH[3] |

Signaling Pathway Activation

Recent research has demonstrated that this compound exerts its protective effects in vascular endothelial cells by activating the Nrf2 anti-oxidative signaling pathway. This mechanism is crucial for its potential therapeutic application in atherosclerosis[3][4][6].

Caption: Nrf2 signaling pathway activated by this compound.

This activation leads to the nuclear translocation of Nrf2 and an increase in the downstream antioxidant protein HO-1. The upregulation of HO-1, in turn, inhibits the overproduction of Reactive Oxygen Species (ROS) and the activation of NF-κB induced by oxidized low-density lipoprotein (oxLDL), ultimately protecting vascular endothelial cells from injury and restricting the development of atherosclerosis[3][4].

References

- 1. researchgate.net [researchgate.net]

- 2. Protective effects of Salvia plebeia compound this compound on hepatocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a new flavonoid glycoside in leaves of Plantago asiatica Linnaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Homoplantaginin Biosynthetic Pathway in Salvia plebeia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the biosynthetic pathway of homoplantaginin, a key bioactive flavonoid found in Salvia plebeia. This guide synthesizes current research findings, presenting the enzymatic steps, identified genes, quantitative metabolite data, and detailed experimental protocols relevant to the study of this pathway.

Introduction to this compound and Salvia plebeia

Salvia plebeia R. Br., a member of the Lamiaceae family, is a medicinal plant with a long history of use in traditional Chinese medicine for treating conditions like bronchitis, nephritis, and hemorrhoids.[1] Modern pharmacological studies have attributed its therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities, to its rich profile of secondary metabolites, particularly flavonoids.[1][2] Among these, hispidulin and its glycoside derivative, this compound, are recognized as principal bioactive compounds.[3][4] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering, overcoming the limitations of purification from plant sources and complex chemical synthesis.[1][3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid synthesis route. The pathway starts with the amino acid Phenylalanine and culminates in the glycosylation of hispidulin.[1][3]

The proposed pathway involves a sequence of enzymatic reactions catalyzed by specific enzymes identified through transcriptomic analysis and functional verification in S. plebeia.[1][3] The key steps are outlined below.

Caption: The enzymatic conversion of Phenylalanine to this compound.

The specific enzymes involved in this pathway are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting Phenylalanine to Cinnamic acid.[1][3]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates Cinnamic acid.[1][3]

-

4-coumaroyl-CoA ligase (4CL): Activates the resulting acid to produce 4-coumaroyl-CoA.[1][3]

-

Chalcone synthase (CHS): The first committed enzyme in flavonoid biosynthesis, it catalyzes the formation of naringenin chalcone.[1]

-

Chalcone isomerase (CHI): Converts naringenin chalcone into naringenin.[1]

-

Flavone synthase II (FNS II): Produces apigenin from naringenin.[1]

-

Flavone 6-hydroxylase (F6H): Hydroxylates apigenin.[1]

-

Flavone 6-O-methyltransferase (F6OMT): Methylates the hydroxylated apigenin to form hispidulin.[1]

-

UDP-glycosyltransferase (UGT): Catalyzes the final step, glycosylating hispidulin to yield this compound.[1]

Key genes identified in S. plebeia that encode these enzymes include SpPAL, SpC4H, Sp4CL2, SpCHS1, SpCHI, SpFNS, SpF6H1, SpF6OMT2, and SpUGT1.[1][4]

Quantitative Data

Quantitative analysis reveals the efficiency of the reconstituted pathway in a microbial host and the natural accumulation of these flavonoids in S. plebeia.

Table 1: Recombinant Production in Escherichia coli

The biosynthetic pathways for hispidulin and this compound were successfully reconstructed in E. coli, providing a platform for heterologous production.

| Compound | Recombinant Yield (mg/L) |

| Hispidulin | 5.33[1][5] |

| This compound | 3.86[1][5] |

Table 2: Contents of Key Flavonoids in Salvia plebeia Tissues

The concentration of this compound and its precursor, hispidulin, varies significantly across different organs and developmental stages of the plant. The flower at stage 3 (F3) shows the highest accumulation.

| Sample Code | Plant Part & Stage | Hispidulin Content (μg/g) | This compound Content (μg/g) |

| L1 | Leaves (Basal Leaf Stage) | 1.15 | 2.50 |

| R1 | Root (Basal Leaf Stage) | 0.00 | 0.00 |

| L2 | Leaves (Stem Elongation) | 15.93 | 17.65 |

| S2 | Stem (Stem Elongation) | 0.00 | 0.00 |

| R2 | Root (Stem Elongation) | 0.00 | 0.00 |

| L3 | Leaves (Flower Stage) | 162.77 | 457.77 |

| S3 | Stem (Flower Stage) | 1.57 | 2.92 |

| F3 | Flower (Flower Stage) | 392.40 | 1494.30 |

| R3 | Root (Flower Stage) | 0.00 | 0.00 |

| L4 | Leaves (Ripening Stage) | 100.20 | 288.50 |

| S4 | Stem (Ripening Stage) | 1.07 | 1.95 |

| R4 | Root (Ripening Stage) | 0.00 | 0.00 |

| (Data adapted from Dai et al., 2023) |

Experimental Protocols & Workflow

The identification and characterization of the this compound pathway have been achieved through a combination of metabolomic, transcriptomic, and synthetic biology techniques.

Caption: Workflow for identifying and verifying biosynthetic pathway genes.

Plant Materials

Salvia plebeia samples were collected from the Medicinal Botanic Garden of China Pharmaceutical University, Nanjing, China.[1] The plant materials were harvested at four distinct growth periods: the basal leaf stage, stem elongation stage, flower stage, and ripening stage.[1] Different organs (leaves, stems, roots, flowers) were collected at each stage for analysis.[1]

Metabolite Analysis (UPLC-Q-TOF-MS/MS and HPLC-DAD)

-

Instrumentation : An Agilent 1290 HPLC instrument was used for quantitative analysis of 10 major flavonoids.[1]

-

Detection : A Diode Array Detector (DAD) was set to wavelengths of 280 nm and 342 nm.[1]

-

Method : The contents of flavonoids, including hispidulin and this compound, were determined using an external standard method.[1]

-

Data Analysis : MS/MS data was analyzed using Peakview Software (version 1.2.0.3, AB SCIEX).[1]

-

Replication : All sample analyses were performed with three replicates.[1]

Quantitative Real-Time PCR (qRT-PCR) Analysis

-

RNA Extraction : Total RNA was extracted from the leaves, roots, stems, and flowers of S. plebeia.[1]

-

Reverse Transcription : cDNA was synthesized using the HiScript II Q RT SuperMix for qPCR kit (Vazyme, Nanjing, China).[1]

-

qPCR Reaction : The qRT-PCR analysis was performed using the ChemQ SYBR qPCR Master Mix (Vazyme, Nanjing, China) with gene-specific primer pairs.[1]

-

Purpose : This method was used to determine the relative expression levels of the identified biosynthetic genes in different plant tissues, correlating gene expression with metabolite accumulation.[1]

Reconstitution of the Biosynthetic Pathway in E. coli

-

Gene Selection : Genes with known functions in the this compound pathway (SpFNS, SpF6H1, SpF6OMT2, SpUGT1) were selected for cloning.[1]

-

Vector Construction : The selected genes were inserted into pET32a and pACYCDuet-1 expression vectors.[1]

-

Fusion Proteins : To enhance the activity of cytochrome P450 enzymes like SpF6H1, their 3' ends were fused to the 5' end of Arabidopsis thaliana cytochrome P450 reductase (AtCPR).[1] The SpUGT1 gene was connected to an MBP sequence to improve solubility and expression.[1]

-

Recombinant Strains : Different combinations of these constructs were introduced into E. coli to create strains capable of producing intermediates and the final products. For instance, one strain was engineered to produce scutellarein and this compound, while another was designed to produce apigenin and hispidulin.[1]

-

Product Analysis : The production of hispidulin and this compound in the recombinant E. coli cultures was confirmed and quantified, leading to the yields reported in Table 1.[1]

Regulation of the Pathway

The expression of genes involved in the this compound biosynthetic pathway is subject to regulation by external stimuli. Treatment with Methyl Jasmonate (MeJA), a plant hormone involved in stress responses, has been shown to upregulate the expression of key biosynthetic genes.[6] This includes SpPAL, SpC4H, Sp4CL2, SpCHS1, SpCHI, SpFNS, SpF6H1, SpF6OMT2, and SpUGT1.[6] Consequently, MeJA treatment leads to an enhanced accumulation of this compound, suggesting that transcription factors responsive to MeJA play a role in modulating the pathway's output.[6]

Conclusion

The complete biosynthetic pathway of this compound in Salvia plebeia has been successfully elucidated, from the initial precursor Phenylalanine to the final glycosylated flavonoid. Key genes encoding the requisite enzymes have been identified and functionally characterized through heterologous expression in E. coli. Quantitative data highlights the flower as the primary site of accumulation in the plant and demonstrates the feasibility of microbial synthesis. The detailed protocols and workflow presented here provide a robust framework for further investigation, optimization, and exploitation of this valuable metabolic pathway for pharmaceutical and biotechnological applications.

References

- 1. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients [frontiersin.org]

- 4. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The chromosome‐scale assembly of the Salvia plebeia genome provides insight into the biosynthesis and regulation of rosmarinic acid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Homoplantaginin

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Homoplantaginin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Hispiduloside or Dinatin 7-glucoside, is a flavonoid glycoside found in various medicinal plants, most notably Salvia plebeia R. Br.[1][2][3]. As a member of the flavone subclass of flavonoids, it has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and hepatoprotective properties[4]. Emerging research has elucidated its role in modulating critical cellular signaling pathways implicated in metabolic disorders and vascular diseases, positioning it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth look at its mechanisms of action at the molecular level.

Physical and Chemical Properties

This compound presents as a white to beige powder or as a yellow crystal in its hemihydrate form. Its core structure consists of a hispidulin (6-methoxyapigenin) backbone linked to a beta-D-glucopyranoside moiety.

Core Properties

All quantitative data regarding the core physical and chemical properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₂O₁₁ | [1] |

| Molecular Weight | 462.4 g/mol | [1] |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| CAS Number | 17680-84-1 | [1] |

| Melting Point | 256-258 °C | [2] |

| Boiling Point | 798.1 ± 60.0 °C at 760 mmHg | [2] |

| Appearance | White to beige powder | [2] |

| Canonical SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [1] |

| InChI Key | GCLAFEGUXXHIFT-IWLDQSELSA-N | [1] |

Solubility

The solubility profile of this compound is characteristic of many flavonoid glycosides, showing good solubility in polar organic solvents and poor solubility in water.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| DMSO | 2 mg/mL | [2] |

| Acetone | Slightly soluble | [2] |

| Water | Insoluble | [2] |

Spectroscopic Data

The structural elucidation and identification of this compound are routinely confirmed using a combination of spectroscopic techniques. While comprehensive public datasets of its spectra are limited, the methods listed in Table 3 are standard for its characterization. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) for the A-ring[5][6]. The IR spectrum would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups[7][8]. Mass spectrometry analysis typically shows a molecular ion peak corresponding to its mass, with fragmentation patterns involving the loss of the glycosidic unit[9][10]. 1H and 13C NMR spectra provide detailed structural information, with characteristic shifts for aromatic, methoxy, and glycosidic protons and carbons[1][11][12].

| Technique | Purpose | Source(s) |

| UV-Vis Spectroscopy | Qualitative analysis, quantification (HPLC-UV) | [13][14][15] |

| Infrared (IR) Spectroscopy | Functional group identification | [7][8] |

| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation (MS/MS) | [1][9][10] |

| NMR Spectroscopy (¹H, ¹³C) | Definitive structural elucidation and confirmation | [1][12] |

Experimental Protocols

The following sections detail established methodologies for the extraction, isolation, and quantitative analysis of this compound.

Extraction and Isolation from Salvia plebeia

This protocol is adapted from methodologies described for isolating flavonoids from Salvia plebeia[2][13][16].

-

Extraction: Powdered, dried aerial parts of Salvia plebeia are refluxed with 60-95% ethanol. The process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and then n-butanol. The flavonoid glycosides, including this compound, are enriched in the n-butanol fraction.

-

Column Chromatography (Polyamide): The dried n-butanol fraction is subjected to polyamide column chromatography. The column is eluted with a gradient of methanol in water (e.g., 1:5 to 100:0 v/v). Fractions are collected and monitored by TLC.

-

Column Chromatography (Silica Gel): Fractions enriched with this compound (e.g., those from the 30% methanol elution) are further purified on a silica gel column, eluting with a solvent system such as dichloromethane/water[16].

-

Final Purification (HPLC): Final purification to >98% purity is achieved using preparative High-Performance Liquid Chromatography (HPLC)[16]. The structure of the isolated compound is then confirmed by spectroscopic methods (MS, NMR)[17].

Quantitative Analysis by UPLC-MS/MS

This protocol for the determination of this compound in biological matrices (e.g., rat plasma) is based on a validated UPLC-MS/MS method[9][12].

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile:methanol 9:1, v/v) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

System: Waters Acquity H-class UPLC or equivalent[12].

-

Column: UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm)[9].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would be: 10% B (0-0.2 min), 10-85% B (0.2-1.2 min), 85% B (1.2-2.0 min), 85-10% B (2.0-2.5 min), 10% B (2.5-4.0 min)[12].

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

System: Triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 463 → 301[9]. This transition corresponds to the precursor ion ([M+H]⁺) fragmenting to the aglycone (hispidulin) upon loss of the glucose moiety.

-

General Experimental Workflow Visualization

The logical flow from plant material to purified compound and subsequent analysis is depicted below.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to inflammation, oxidative stress, and metabolic regulation.

Amelioration of Endothelial Insulin Resistance (IKKβ/IRS-1/pAkt/peNOS Pathway)

In conditions of metabolic stress, such as high levels of palmitic acid (PA), inflammatory pathways are activated, leading to endothelial insulin resistance. Pro-inflammatory cytokines trigger the activation of IKKβ, which phosphorylates NF-κB, promoting inflammation. IKKβ also causes inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which blocks the insulin signaling cascade. This compound has been shown to inhibit the phosphorylation of IKKβ and NF-κB[18]. This anti-inflammatory action preserves IRS-1 function, allowing for insulin-mediated tyrosine phosphorylation, which in turn activates the PI3K/Akt pathway. Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key molecule for maintaining vascular health[18][19][20].

Protection Against Oxidative Stress (Nrf2/HO-1 Pathway)

Oxidative stress, for example that induced by oxidized low-density lipoprotein (oxLDL), is a key driver of endothelial cell injury and atherosclerosis. This compound protects against this by activating the Nrf2/HO-1 antioxidant pathway[11][16]. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. In the presence of this compound, Nrf2 is stabilized and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes, most notably Heme Oxygenase-1 (HO-1)[2][16]. HO-1 degrades heme into biliverdin, carbon monoxide, and free iron, products which have potent antioxidant and anti-inflammatory effects, thereby mitigating cellular damage[16].

Inhibition of Endothelial Inflammation (TLR4/NLRP3 Pathway)

Palmitic acid can induce endothelial inflammation by activating Toll-like receptor 4 (TLR4). This activation initiates a signaling cascade through adaptor proteins like MyD88, leading to NF-κB activation and the production of pro-inflammatory cytokines. This "priming" step also upregulates the expression of NLRP3, a key component of the inflammasome. A second signal, often reactive oxygen species (ROS), triggers the assembly and activation of the NLRP3 inflammasome, which activates Caspase-1, leading to the maturation and secretion of potent inflammatory cytokines like IL-1β. This compound has been shown to inhibit this pathway by dose-dependently reducing the expression of TLR4 and its downstream adaptors[18]. It also controls ROS levels, thereby preventing the activation of the NLRP3 inflammasome and subsequent inflammatory cascade[18].

Attenuation of Apoptosis via Autophagy (AMPK/TFEB Pathway)

High glucose (HG) levels can induce vascular endothelial cell apoptosis, a key event in diabetic complications. This compound mitigates this by promoting autophagy through the AMPK/TFEB signaling pathway. It activates AMP-activated protein kinase (AMPK), the cell's master energy sensor. Activated AMPK inhibits the mTORC1 complex, a negative regulator of autophagy. Inhibition of mTORC1 results in the dephosphorylation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it drives the expression of autophagy and lysosome-related genes. This enhancement of autophagy helps clear damaged cellular components and protects the cell from apoptosis[4][16].

Conclusion

This compound is a multifaceted flavonoid glycoside with well-defined physical and chemical properties. Its significant biological activities are rooted in its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic homeostasis. The detailed protocols for its isolation and analysis provided herein serve as a valuable resource for researchers. The elucidated mechanisms of action, particularly its influence on the IKKβ, Nrf2, NLRP3, and AMPK/TFEB pathways, underscore its therapeutic potential and provide a strong rationale for its continued investigation in the development of novel treatments for inflammatory and metabolic diseases.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H22O11 | CID 5318083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound(17680-84-1) 1H NMR [m.chemicalbook.com]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from "Delica" (Cucurbita maxima) and "Violina" (Cucurbita moschata) Pumpkins as Food Traceability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound modulates insulin sensitivity in endothelial cells by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. This compound attenuates high glucose-induced vascular endothelial cell apoptosis through promoting autophagy via the AMPK/TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. AMPK-mediated autophagy inhibits apoptosis in cisplatin-treated tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

Homoplantaginin (CAS No. 17680-84-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside with the CAS number 17680-84-1, is a bioactive compound predominantly isolated from medicinal plants such as Salvia plebeia.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and exploring its multifaceted pharmacological activities. This document summarizes key quantitative data, outlines experimental protocols from pivotal studies, and visualizes the molecular pathways through which this compound exerts its therapeutic effects. The primary audience for this guide includes researchers in pharmacology, natural product chemistry, and drug development who are interested in the potential of this compound as a novel therapeutic agent.

Chemical and Physical Properties

This compound, also known as Hispiduloside or Dinatin 7-glucoside, is classified as a flavonoid glycoside.[3][4] It is readily soluble in methanol and ethanol, slightly soluble in acetone, and insoluble in water.[3] Its hemihydrate presents as a yellow crystal.[3]

| Property | Value | Source |

| CAS Number | 17680-84-1 | [2][5][6] |

| Molecular Formula | C22H22O11 | [4][5][6] |

| Molecular Weight | 462.41 g/mol | [4][5][6] |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1][6] |

| Synonyms | Hispiduloside, Dinatin 7-glucoside, 6-Methoxyapigenin 7-O-glucoside, Hispidulin 7-beta-D-glucopyranoside | [4] |

| Melting Point | 256-258°C | [6] |

| Boiling Point | 798.1±60.0 °C at 760 mmHg | [6] |

| Density | 1.6±0.1 g/cm3 | [6] |

| Purity | 95%~99% (Commercially available) | [2] |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, and plays a role in modulating endothelial insulin resistance.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in cell-free systems.

| Assay | Parameter | Result | Source |

| DPPH Radical Scavenging | IC50 | 0.35 µg/mL | [2] |

Hepatoprotective Effects

In vitro and in vivo studies have substantiated the hepatoprotective potential of this compound.

| Model | Treatment | Parameter | Result | Source |

| H2O2-exposed HL-7702 cells | 0.1-100 µg/mL this compound | LDH leakage | Significantly reduced | [6] |

| H2O2-exposed HL-7702 cells | 0.1-100 µg/mL this compound | GSH, GSH-Px, SOD | Significantly increased | [6] |

| BCG/LPS-induced hepatic injury in mice | 25-100 mg/kg this compound | Serum ALT and AST | Significantly reduced | [6] |

| BCG/LPS-induced hepatic injury in mice | 25-100 mg/kg this compound | Hepatic TBARS | Reduced | [6] |

| BCG/LPS-induced hepatic injury in mice | 25-100 mg/kg this compound | Hepatic GSH, GSH-Px, SOD | Elevated | [6] |

Anti-Inflammatory Activity

This compound exerts anti-inflammatory effects by modulating key inflammatory pathways.

| Model | Treatment | Parameter | Result | Source |

| Palmitic acid-treated HUVECs | 0.1, 1, 10 µM this compound | TLR4 expression | Dose-dependently reduced | [5] |

| Palmitic acid-treated HUVECs | This compound | MyD88, TRIF, TRAF6 | Inhibited | [5] |

| Palmitic acid-treated HUVECs | This compound | NLRP3, Caspase-1 | Suppressed activation | [5] |

| Palmitic acid-treated HUVECs | This compound | IL-1β, ICAM-1, MCP-1 | Decreased protein and mRNA levels | [5] |

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Administration Route | Parameter | Value | Source |

| Oral | Tmax | 16.00 ± 8.94 min | [3] |

| Oral | Cmax | 0.77 - 1.27 nmol/mL | [3] |

| Oral | Absolute Bioavailability | 0.1% - 0.75% | [1][3] |

Key Signaling Pathways

This compound's therapeutic effects are attributed to its modulation of several critical signaling pathways.

Inhibition of Palmitic Acid-Induced Inflammation

This compound mitigates endothelial inflammation induced by palmitic acid by targeting the TLR4 signaling cascade and the subsequent activation of the NLRP3 inflammasome.

Caption: this compound's anti-inflammatory mechanism.

Amelioration of Endothelial Insulin Resistance

This compound improves endothelial insulin sensitivity by modulating the IKKβ/IRS-1/Akt/eNOS signaling pathway.

Caption: this compound's modulation of insulin signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound.

Cell Culture and Treatment for Endothelial Inflammation Studies

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) are a standard model for studying endothelial function.

-

Culture Conditions: HUVECs are typically cultured in M199 medium supplemented with 20% (v/v) fetal bovine serum and 10 IU/mL fibroblast growth factor 2, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Treatment Protocol: To induce an inflammatory state, HUVECs are often treated with palmitic acid (e.g., 100 µM).[5] For intervention studies, cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) prior to the addition of the inflammatory stimulus.[5]

In Vivo Model of Hepatotoxicity

-

Animal Model: A common model for inducing liver injury involves the use of Bacillus Calmette-Guérin (BCG) followed by lipopolysaccharide (LPS) in mice.[6]

-

Induction of Injury: Mice are first sensitized with an injection of BCG. After a period of time (e.g., two weeks), they are challenged with an injection of LPS to induce acute liver injury.

-

Treatment Regimen: this compound (e.g., 25-100 mg/kg) is administered to the animals, often prior to the LPS challenge, to assess its protective effects.[6]

-

Outcome Measures: Key endpoints for assessing hepatoprotection include measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), quantifying markers of oxidative stress in liver homogenates (e.g., TBARS, GSH, SOD), and histological analysis of liver tissue to evaluate the extent of inflammation and necrosis.[6]

Pharmacokinetic Analysis in Rats

-

Animal Model: Sprague-Dawley rats are frequently used for pharmacokinetic studies.[3]

-

Drug Administration: this compound is administered via different routes, such as intravenous, intraperitoneal, and oral, to determine its pharmacokinetic profile.[3]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analytical Method: The concentration of this compound and its metabolites in plasma is quantified using a validated high-performance liquid chromatography (HPLC) method.[3]

-

Pharmacokinetic Parameters: Key parameters calculated from the concentration-time data include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and absolute oral bioavailability.[3]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of demonstrated pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and insulin resistance makes it a compelling candidate for further investigation in the context of various chronic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical studies to fully elucidate the therapeutic potential of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of this compound in rats following intravenous, peritoneal injection and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound modulates insulin sensitivity in endothelial cells by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Palmitic Acid-induced Endothelial Cells Inflammation by Suppressing TLR4 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of Salvia plebeia compound this compound on hepatocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of Homoplantaginin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Homoplantaginin, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has demonstrated significant antioxidant properties, positioning it as a promising therapeutic candidate for pathologies rooted in oxidative stress. Its mechanism of action is multifaceted, involving both direct free-radical scavenging and, more significantly, the modulation of key intracellular antioxidant signaling pathways. This document provides a comprehensive overview of this compound's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways. The core of its indirect action lies in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

Direct Antioxidant Activity: Radical Scavenging

This compound exhibits the ability to directly neutralize free radicals, a fundamental characteristic of many phenolic compounds. This activity has been quantified using cell-free systems, demonstrating its intrinsic capacity to reduce oxidative species.

Quantitative Data on Radical Scavenging

The primary method to evaluate this direct action is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay Component | Metric | Result | Source |

| This compound | IC₅₀ | 0.35 µg/mL | [1][2] |

Table 1: Direct radical scavenging activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the methodology used to determine the IC₅₀ value of this compound.

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol. A series of dilutions of this compound are also prepared.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control sample is prepared with methanol instead of the this compound solution.

-

Incubation: The mixtures are incubated in the dark at room temperature for approximately 30 minutes to allow the reaction to reach completion.

-

Measurement: The absorbance of each solution is measured at a specific wavelength (typically ~517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of DPPH radical inhibition is calculated for each concentration. The IC₅₀ value, the concentration of this compound required to inhibit 50% of the DPPH radicals, is then determined from a dose-response curve.[3]

Indirect Antioxidant Activity: Modulation of Cellular Pathways

The more profound antioxidant effect of this compound stems from its ability to enhance the endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway.

Activation of the Nrf2/ARE Signaling Pathway

The Nrf2 pathway is the master regulator of cellular redox homeostasis.[4][5] Under conditions of oxidative stress, this compound facilitates the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[6][7] A key downstream target of this pathway is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[6][7][8]

References

- 1. Protective effects of Salvia plebeia compound this compound on hepatocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Anti-inflammatory Effects of Homoplantaginin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental findings and detailed methodologies. The document elucidates the compound's modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Toll-like Receptor 4 (TLR4)/NOD-like Receptor Python 3 (NLRP3) inflammasome, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. This document synthesizes the available scientific literature to present a detailed technical overview of its effects.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitic Acid (100 μM) | 0.1, 1, 10 μM | Dose-dependent reduction in TLR4 expression.[1] | [1] |

| HUVECs | Palmitic Acid | 10 μM | Inhibition of IKKβ and NF-κB p65 phosphorylation. | [2] |

| HUVECs | Palmitic Acid | 10 μM | Significant inhibition of TNF-α and IL-6 mRNA expression.[2] | [2] |

| HUVECs | Palmitic Acid | 10 μM | Decrease in protein and mRNA levels of IL-1β, ICAM-1, and MCP-1.[1] | [1] |

| HUVECs | oxLDL (50 μg/mL) | 5, 10 μM | Inhibition of ICAM-1 and VCAM-1 protein levels.[3] | [3] |

| HUVECs | oxLDL (50 μg/mL) | 5, 10 μM | Inhibition of ROS production, ERK phosphorylation, and NF-κB nuclear translocation.[3] | [3] |

| Murine Macrophages (J774A.1) | oxLDL | Not specified | Antagonizes foam cell formation. | [4] |

| Human Hepatocyte HL-7702 cells | H₂O₂ | 0.1-100 µg/mL | Significantly reduced lactate dehydrogenase (LDH) leakage. | [4] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Measured Effect | Reference |

| Mice | Bacillus Calmette-Guérin (BCG)/Lipopolysaccharide (LPS)-induced hepatic injury | 25-100 mg/kg | Significantly reduced serum ALT and AST levels. | [4] |

| Mice | BCG/LPS-induced hepatic injury | 25-100 mg/kg | Decreased levels of TNF-α and IL-1.[4] | [4] |

| apoE-/- Mice | Atherosclerosis (fed an atherogenic diet) | 5, 10 mg/kg | Restricted atherosclerosis development.[3] | [3] |

| Mice | Dextran sulfate sodium (DSS)-induced colitis | 50 mg/kg | Alleviated colitis symptoms and lowered myeloperoxidase (MPO) activity. | [5] |

| Mice | DSS-induced colitis | 50 mg/kg | Inhibited the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IFN-γ).[5] | [5] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are central regulators of inflammatory responses. This compound has been shown to inhibit the activation of these pathways.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Suppression of TLR4 and NLRP3 Inflammasome Activation

This compound can suppress inflammation by inhibiting the TLR4 signaling pathway and the subsequent activation of the NLRP3 inflammasome.[1]

Caption: Suppression of TLR4 and NLRP3 inflammasome by this compound.

Activation of the Nrf2 Antioxidant Pathway

This compound can also mitigate inflammation by activating the Nrf2 antioxidant response pathway, which helps to counteract oxidative stress, a key contributor to inflammation.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For complete details, please refer to the original publications.

In Vitro Studies

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Inflammatory Challenge:

-

Palmitic Acid (PA): HUVECs are pre-treated with this compound (0.1, 1, 10 μM) for a specified time (e.g., 2 hours) before being stimulated with 100 μM PA for 24 hours.

-

Oxidized Low-Density Lipoprotein (oxLDL): HUVECs are treated with this compound (5, 10 μM) in the presence of 50 μg/mL oxLDL for 6-24 hours.

-

-

Western Blot Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Membranes are incubated with primary antibodies (e.g., anti-TLR4, anti-p-IKKβ, anti-p-p65, anti-ICAM-1, anti-VCAM-1, anti-Nrf2, anti-HO-1, and β-actin) overnight at 4°C.

-

After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells using TRIzol reagent.

-

cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.

-

Relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as the internal control.

-

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

In Vivo Studies

-

Animal Models:

-

BCG/LPS-Induced Hepatic Injury: Male BALB/c mice are intravenously injected with BCG. Two weeks later, they are challenged with an intravenous injection of LPS. This compound (25, 50, 100 mg/kg) is administered orally for a specified period before and after the LPS challenge.

-

Atherosclerosis Model: Male apoE-/- mice are fed a high-fat diet for a specified duration to induce atherosclerosis. This compound (5, 10 mg/kg) is administered via intraperitoneal injection.

-

DSS-Induced Colitis: Colitis is induced in C57BL/6 mice by administering DSS in their drinking water. This compound (50 mg/kg) is administered orally.

-

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in serum or tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Histopathological Analysis: Liver or colon tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Conclusion

This compound demonstrates robust anti-inflammatory effects through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit pro-inflammatory cascades like NF-κB and MAPK, suppress the activation of the TLR4/NLRP3 inflammasome, and concurrently activate the protective Nrf2 antioxidant pathway underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at translating these promising preclinical findings into clinical applications. Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its safety and efficacy in human subjects.

References

- 1. This compound Inhibits Palmitic Acid-induced Endothelial Cells Inflammation by Suppressing TLR4 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the progression of ulcerative colitis in mice by regulating the MMP9-RLN2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Homoplantaginin: A Deep Dive into its Interactions with Key Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its interactions with critical cellular signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates how this compound modulates inflammatory, antioxidant, and metabolic pathways, making it a promising candidate for further drug development. The information is presented through structured data tables, detailed experimental methodologies, and visual pathway diagrams to facilitate a thorough understanding for researchers and drug development professionals.

Introduction

This compound (hispidulin-7-O-glucoside) is a naturally occurring flavonoid that has been traditionally used in herbal medicine for various ailments, including hepatitis and inflammatory conditions.[1] Modern pharmacological research has begun to unravel the scientific basis for these therapeutic effects, revealing that this compound interacts with multiple intracellular signaling cascades. This guide will explore its influence on key pathways such as NF-κB, Nrf2, and AMPK/TFEB, which are central to cellular homeostasis and are often dysregulated in disease.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative findings from various preclinical studies, offering a comparative overview of this compound's efficacy in different experimental models.

| In Vitro Model | This compound Concentration | Key Quantitative Results | Reference |

| H₂O₂-injured human hepatocyte HL-7702 cells | 0.1-100 µg/ml | Significantly reduced lactate dehydrogenase (LDH) leakage. Increased levels of glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD). | [2] |

| oxLDL-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibited apoptosis and the increased levels of ICAM-1 and VCAM-1. Inhibited ROS production, phosphorylation of ERK, and nuclear translocation of NF-κB. Promoted Nrf2 nuclear translocation and increased HO-1 protein levels. | [3] |

| High glucose (HG)-treated HUVECs | 0.1, 1, and 10 µM | Significantly inhibited apoptosis. Promoted autophagosome formation and lysosomal function. Activated AMPK and inhibited the phosphorylation of mTOR, p70S6K, and TFEB. | [4][5] |

| Cell-free system (DPPH radical scavenging) | IC₅₀ = 0.35 µg/ml | Demonstrated antioxidant property by reducing DPPH radical levels. | [2] |

| In Vivo Model | This compound Dosage | Key Quantitative Results | Reference |

| Bacillus Calmette-Guérin (BCG)/lipopolysaccharide (LPS)-induced hepatic injury in mice | 25-100 mg/kg | Significantly reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Reduced thiobarbituric acid-reactive substances (TBARS) and elevated levels of GSH, GSH-Px, and SOD in hepatic homogenate. | [1][2] |

| apoE-/- mice (atherosclerosis model) | Not specified | Restricted atherosclerosis development. | [3] |

| db/db mice (diabetic model) | Not specified | Upregulated the protein expression of p-AMPK and TFEB, enhanced autophagy, reduced apoptosis, and alleviated vascular injury. | [4] |

Key Cellular Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to exert potent anti-inflammatory effects by inhibiting this pathway. In models of endothelial inflammation and liver injury, this compound treatment leads to a reduction in the phosphorylation of IKKβ and subsequent inhibition of NF-κB nuclear translocation.[1] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1.[1][2]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. This compound has been demonstrated to activate this protective pathway.[3][6] Upon treatment with this compound, the transcription factor Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE). This leads to the upregulation of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[3][6][7]

Modulation of the AMPK/TFEB Autophagy Pathway

In the context of high glucose-induced endothelial cell injury, a model for diabetic vascular complications, this compound has been shown to promote autophagy via the AMPK/TFEB pathway.[4][5] this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mechanistic target of rapamycin complex 1 (mTORC1). This inhibition allows for the nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The resulting enhancement of autophagy helps to clear damaged cellular components and reduce apoptosis.[4][5]

Methodologies for Key Experiments

The following sections provide a generalized overview of the experimental protocols typically employed in the cited studies. For precise details, please refer to the original publications.

Cell Culture and Treatment

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) and human hepatocyte HL-7702 cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are treated with various concentrations of this compound for specified durations. For disease models, cells are co-treated or pre-treated with an insulting agent such as oxidized low-density lipoprotein (oxLDL), high glucose (HG), or hydrogen peroxide (H₂O₂).

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-IKKβ, NF-κB, Nrf2, HO-1, p-AMPK, TFEB) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

-

Animal Models: Common models include C57BL/6 mice for inducing acute liver injury (e.g., with BCG/LPS), apoE-/- mice for studying atherosclerosis, and db/db mice as a model for type 2 diabetes.

-

Drug Administration: this compound is typically administered via oral gavage or intraperitoneal injection at specified doses.

-

Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver, aorta) are collected for analysis.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-1) are measured using commercial ELISA kits.

-

Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of pathological changes.

Conclusion and Future Directions

This compound exhibits significant therapeutic potential through its multifaceted interactions with key cellular pathways. Its ability to concurrently inhibit inflammation, combat oxidative stress, and modulate autophagy underscores its promise as a lead compound for the development of novel therapies for a range of diseases, including liver injury, atherosclerosis, and diabetic complications.

Future research should focus on several key areas. Firstly, more detailed dose-response studies are needed to establish optimal therapeutic windows. Secondly, the pharmacokinetic and pharmacodynamic properties of this compound require thorough investigation to understand its absorption, distribution, metabolism, and excretion. Finally, while preclinical models have provided valuable insights, the efficacy and safety of this compound must ultimately be validated in human clinical trials. The comprehensive data and pathway analyses presented in this guide offer a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective effects of Salvia plebeia compound this compound on hepatocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates high glucose-induced vascular endothelial cell apoptosis through promoting autophagy via the AMPK/TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dihydrohomoplantagin and this compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Homoplantaginin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological properties. Initially discovered in the 1960s, recent research has illuminated its potential as a therapeutic agent, particularly for its anti-inflammatory, antioxidant, and cytoprotective effects. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It delves into detailed experimental protocols for its isolation and analysis, and for the characterization of its biological activities. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the Nrf2/HO-1 and IKKβ/NF-κB pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

This compound was first isolated and identified in 1967 by Mitsumasa Aritomi from the leaves of Plantago asiatica L.[1][2][3]. Initially, its structure was determined to be hispidulin 7-O-D-glucoside[1]. For several decades, it remained a relatively obscure compound. However, in recent years, this compound has been identified as a major flavonoid component in the traditional Chinese medicine Salvia plebeia R. Br. (Labiatae)[4][5]. This plant has a long history of use in traditional medicine for treating various ailments, including hepatitis, cough, and tumors, which has spurred renewed interest in the pharmacological activities of its constituents[4][6][7]. Modern research has now begun to scientifically validate these traditional uses, with a significant focus on the biological activities of this compound[4].

Chemical Properties

This compound is a flavonoid glycoside, specifically a derivative of hispidulin. Its chemical structure consists of a hispidulin aglycone linked to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [8] |

| Molecular Formula | C₂₂H₂₂O₁₁ | [8] |

| Molecular Weight | 462.4 g/mol | [8] |

| CAS Number | 17680-84-1 | [8] |

| Synonyms | Hispiduloside, Dinatin 7-glucoside, 6-Methoxyapigenin 7-O-glucoside, Hispidulin 7-O-glucoside | [8] |

Biosynthesis Pathway

This compound, being a flavonoid, is synthesized in plants through the phenylpropanoid pathway[9]. This intricate pathway starts with the amino acid phenylalanine and leads to the formation of various classes of flavonoids. The general biosynthetic route involves the production of a chalcone scaffold by chalcone synthase, which is a key enzyme in the flavonoid pathway. Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the diverse range of flavonoid structures observed in nature[9][10]. The final step in the biosynthesis of this compound involves the glycosylation of the hispidulin aglycone at the 7-hydroxyl position with a glucose molecule.

Experimental Protocols

Isolation and Purification of this compound from Salvia plebeia

This protocol is a synthesized methodology based on literature descriptions.

-

Extraction:

-

Air-dried and powdered whole plant material of Salvia plebeia is subjected to extraction with a suitable solvent, typically 80% methanol or ethanol, at room temperature.

-

The extraction is repeated multiple times to ensure maximum yield.

-

The extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The this compound-rich fraction is typically the ethyl acetate or n-butanol fraction.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.

-

A gradient elution is performed using a solvent system such as chloroform-methanol or methanol-water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

Western Blot Analysis for Nrf2 and HO-1 Expression

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media.

-

Treat the cells with this compound at various concentrations for a specified time. A pro-inflammatory stimulus (e.g., oxidized low-density lipoprotein, oxLDL) can be used to induce oxidative stress.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Table 2: Summary of Biological Activities of this compound

| Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |

| Antioxidant | DPPH radical scavenging assay | IC50 of 0.35 µg/mL | [6][11][12] |

| Hepatoprotective | H₂O₂-injured HL-7702 cells; BCG/LPS-induced liver injury in mice | Reduced LDH leakage, increased antioxidant enzyme levels; Reduced serum ALT and AST | [6][11] |

| Anti-inflammatory | Palmitic acid-induced HUVECs | Inhibited TNF-α and IL-6 expression; Suppressed IKKβ and NF-κB phosphorylation | [12] |

| Endothelial Protection | oxLDL-stimulated HUVECs; apoE-/- mice | Inhibited apoptosis and expression of ICAM-1 and VCAM-1 | [4][5] |

Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[4][5]. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes, most notably HO-1[4]. This cascade enhances the cellular defense against oxidative damage.

IKKβ/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the IκB kinase β (IKKβ)/Nuclear factor-kappa B (NF-κB) signaling pathway[12]. In response to inflammatory stimuli, IKKβ phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α and IL-6. This compound has been shown to inhibit the phosphorylation of both IKKβ and NF-κB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators[12].

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound on endothelial cells.

Conclusion and Future Directions